N-benzhydryl-10,16-diphenyl-N-prop-2-enyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine
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Overview
Description
N-benzhydryl-10,16-diphenyl-N-prop-2-enyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine is a complex organic compound that belongs to the benzhydryl group of compounds. These compounds are characterized by their parent structure, diphenylmethane, which consists of two benzene rings connected by a single methane. The compound is notable for its intricate structure, which includes multiple rings and substituents, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzhydryl-10,16-diphenyl-N-prop-2-enyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine involves multiple steps, starting with the preparation of the benzhydryl and diphenyl components. These components are then subjected to a series of reactions, including alkylation, cyclization, and phosphorylation, under controlled conditions to form the final compound. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like palladium on carbon .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale .
Chemical Reactions Analysis
Types of Reactions
N-benzhydryl-10,16-diphenyl-N-prop-2-enyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzhydryl and diphenyl sites.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzhydryl ketones, while reduction can produce benzhydryl alcohols .
Scientific Research Applications
N-benzhydryl-10,16-diphenyl-N-prop-2-enyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying complex molecular structures.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-benzhydryl-10,16-diphenyl-N-prop-2-enyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may influence signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzhydryl derivatives, such as:
- N-benzhydryl benzamide
- N, N-diphenethyl benzamide
- N, N-dihexyl benzamide
- N, N-dioctyl benzamide
Uniqueness
What sets N-benzhydryl-10,16-diphenyl-N-prop-2-enyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine apart from these similar compounds is its unique structure, which includes multiple rings and substituents.
Properties
Molecular Formula |
C48H36NO2P |
---|---|
Molecular Weight |
689.8 g/mol |
IUPAC Name |
N-benzhydryl-10,16-diphenyl-N-prop-2-enyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine |
InChI |
InChI=1S/C48H36NO2P/c1-2-31-49(46(36-23-11-5-12-24-36)37-25-13-6-14-26-37)52-50-47-42(34-19-7-3-8-20-34)32-38-27-15-17-29-40(38)44(47)45-41-30-18-16-28-39(41)33-43(48(45)51-52)35-21-9-4-10-22-35/h2-30,32-33,46H,1,31H2 |
InChI Key |
VNYYLUAEQHIBEY-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN(C(C1=CC=CC=C1)C2=CC=CC=C2)P3OC4=C(C5=CC=CC=C5C=C4C6=CC=CC=C6)C7=C(O3)C(=CC8=CC=CC=C87)C9=CC=CC=C9 |
Origin of Product |
United States |
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